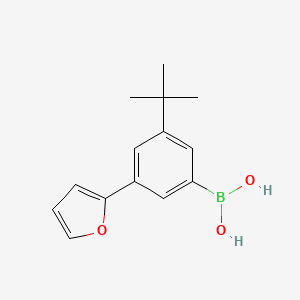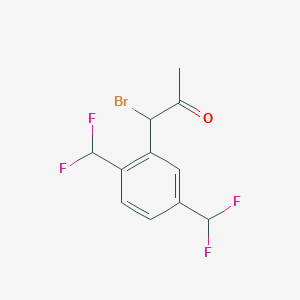
N,N'-Dimethyl-N,N'-bis(4-nitrophenyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
DIMETHYLDINITROCARBANILIDE: is a chemical compound with the molecular formula C15H14N4O5 . It is known for its applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes two nitro groups and a carbanilide moiety.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of DIMETHYLDINITROCARBANILIDE typically involves the nitration of dimethylcarbanilide. The reaction conditions often include the use of concentrated nitric acid and sulfuric acid as nitrating agents. The process requires careful control of temperature and reaction time to ensure the selective nitration of the desired positions on the aromatic ring.
Industrial Production Methods: In industrial settings, the production of DIMETHYLDINITROCARBANILIDE may involve large-scale nitration processes. These processes are designed to maximize yield and purity while minimizing the production of unwanted by-products. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, are common in industrial production.
化学反応の分析
Types of Reactions: DIMETHYLDINITROCARBANILIDE undergoes various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized to form nitroso or other higher oxidation state compounds.
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or alkylation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are frequently used.
Substitution: Electrophilic reagents such as halogens (Cl2, Br2) or alkyl halides in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Formation of nitroso derivatives or other oxidized products.
Reduction: Formation of corresponding amines.
Substitution: Formation of halogenated or alkylated derivatives.
科学的研究の応用
DIMETHYLDINITROCARBANILIDE has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of DIMETHYLDINITROCARBANILIDE involves its interaction with specific molecular targets. The nitro groups can participate in redox reactions, leading to the generation of reactive intermediates. These intermediates can interact with cellular components, such as proteins and nucleic acids, leading to various biological effects. The exact molecular pathways involved depend on the specific application and context in which the compound is used.
類似化合物との比較
DIMETHYLDINITROCARBANILIDE can be compared with other similar compounds, such as:
DINITROCARBANILIDE: Similar structure but lacks the dimethyl groups.
NITROCARBANILIDE: Contains only one nitro group.
DIMETHYLCARBANILIDE: Lacks the nitro groups but has the dimethyl and carbanilide moieties.
Uniqueness: DIMETHYLDINITROCARBANILIDE is unique due to the presence of both dimethyl and dinitro groups, which confer distinct chemical and biological properties
特性
CAS番号 |
34594-47-3 |
|---|---|
分子式 |
C15H14N4O5 |
分子量 |
330.30 g/mol |
IUPAC名 |
1,3-dimethyl-1,3-bis(4-nitrophenyl)urea |
InChI |
InChI=1S/C15H14N4O5/c1-16(11-3-7-13(8-4-11)18(21)22)15(20)17(2)12-5-9-14(10-6-12)19(23)24/h3-10H,1-2H3 |
InChIキー |
FDJGIYFXRLDEJB-UHFFFAOYSA-N |
正規SMILES |
CN(C1=CC=C(C=C1)[N+](=O)[O-])C(=O)N(C)C2=CC=C(C=C2)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


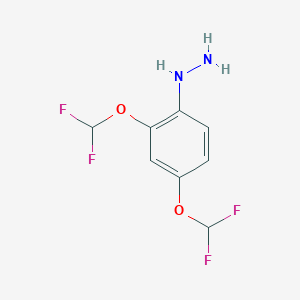
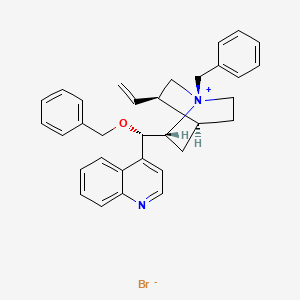
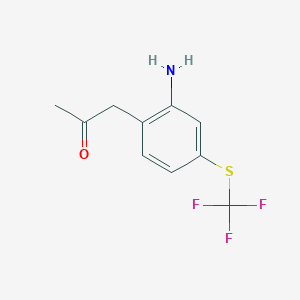
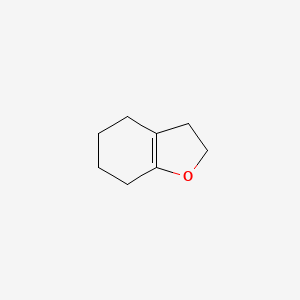

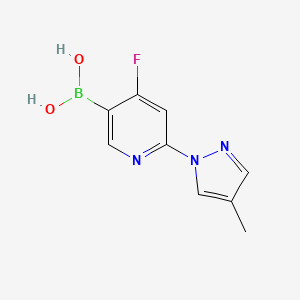
![3-Methyl-2-oxo-2,3-dihydro-1H-pyrido[3,4-b][1,4]oxazine-7-carbonitrile](/img/structure/B14073121.png)
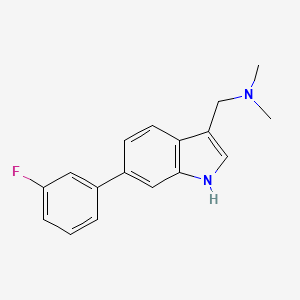
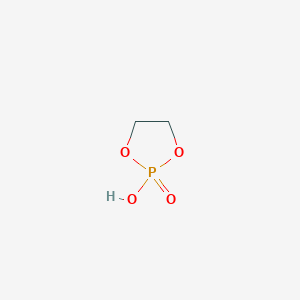
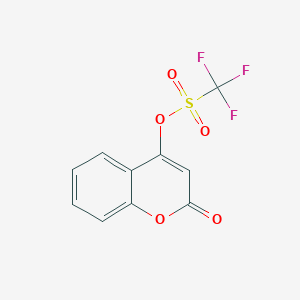
![Bis(1-adamantyl)-[3,6-dimethoxy-2-[2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphanium;bromopalladium(1+);butylbenzene](/img/structure/B14073153.png)
